Edoxaban-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

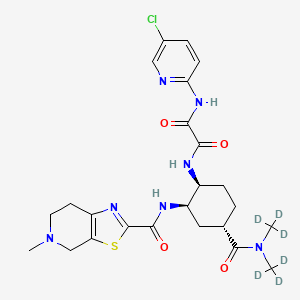

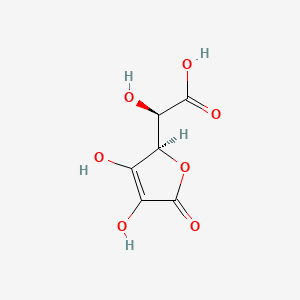

Edoxaban-d6 is a deuterated form of Edoxaban, an oral anticoagulant that acts as a direct inhibitor of factor Xa. It is primarily used as an internal standard for the quantification of Edoxaban in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Applications De Recherche Scientifique

Edoxaban-d6 is widely used in scientific research for various applications, including:

Analytical Chemistry: As an internal standard for the quantification of Edoxaban in biological samples using GC-MS and LC-MS.

Pharmacokinetics: To study the pharmacokinetics and metabolism of Edoxaban in preclinical and clinical studies.

Drug Development: In the development of new anticoagulant drugs and to understand the mechanism of action of Edoxaban.

Biomedical Research: To investigate the effects of Edoxaban on blood coagulation and related pathways.

Mécanisme D'action

Edoxaban-d6, like Edoxaban, inhibits factor Xa, a key protein in the coagulation cascade. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is selective and reversible, making this compound a potent anticoagulant .

Analyse Biochimique

Biochemical Properties

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clotting. By inhibiting factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .

Cellular Effects

This compound, through its inhibition of factor Xa, impacts various cellular processes related to coagulation. It reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin . This inhibition prevents the formation and progression of blood clots at the molecular level.

Temporal Effects in Laboratory Settings

This compound exhibits a biphasic decline with a terminal elimination half-life ranging from 10 to 14 hours . This suggests that the effects of this compound can change over time in laboratory settings, with potential long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, oral administration of Edoxaban (0.5-12.5 mg/kg) reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This suggests that the effects of this compound may also vary with different dosages in animal models.

Metabolic Pathways

This compound is predominantly absorbed from the upper gastrointestinal tract, and its clearance involves both renal and non-renal pathways to almost equal extents . This suggests that this compound is involved in metabolic pathways that interact with both the renal system and other metabolic processes.

Transport and Distribution

This compound is not extensively metabolized by CYP3A4, resulting in minimal drug-drug interactions. It does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport this compound across the intestinal wall . This suggests that this compound is transported and distributed within cells and tissues via specific transporters or binding proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Edoxaban-d6 involves the incorporation of deuterium atoms into the Edoxaban molecule. This is typically achieved through the use of deuterated reagents and solvents. The key steps in the synthesis include:

Condensation Reaction: Ethyl oxalyl chloride reacts with 2-amino-5-chloropyridine in the presence of acetonitrile to form an intermediate.

Deuteration: The intermediate undergoes deuteration using deuterated reagents to replace hydrogen atoms with deuterium atoms.

Cyclization and Purification: The deuterated intermediate is then cyclized and purified to obtain this compound with high purity (>99%).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Edoxaban-d6 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under acidic conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can be performed to study the stability and reactivity of this compound.

Substitution: Substitution reactions involving nucleophiles can be used to modify the this compound molecule for analytical purposes.

Common Reagents and Conditions

Oxidation: Acidic conditions using hydrochloric acid or sulfuric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various degradation products and modified derivatives of this compound, which are analyzed to understand the stability and reactivity of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.

Apixaban: A selective inhibitor of factor Xa with similar anticoagulant properties.

Dabigatran: A direct thrombin inhibitor used for anticoagulation.

Uniqueness of Edoxaban-d6

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic studies .

Propriétés

IUPAC Name |

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-KUPMTGFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B570335.png)

![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

![(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic Acid](/img/structure/B570346.png)